2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZPNRMOTPYDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C=C(C=CC3=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as cyclopropylamine and pyridine derivatives, under specific conditions. The reaction conditions may include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in various cancers. For instance, derivatives of this compound have shown submicromolar inhibitory activity against tumor cell lines, with some exhibiting IC values as low as 0.09 μM. These compounds induce cell cycle arrest and apoptosis in cancer cells by targeting specific kinases involved in cell proliferation and survival .
Case Study: PI3K Inhibitors
A study synthesized a series of imidazo[1,2-a]pyridine derivatives that were evaluated for their anticancer properties. The most potent compound demonstrated significant inhibition of PI3Kα with an IC value of 1.94 nM, suggesting a promising lead for further development .
Green Chemistry
The compound has been explored as a catalyst in green chemistry applications. Its derivatives have been utilized in the synthesis of various heterocycles, such as pyrazolo[3,4-b]quinolinones. The use of this compound as a catalyst allows for rapid reactions with high yields while promoting environmentally friendly practices .
Case Study: Multicomponent Reactions
In one study, the catalytic efficiency of this compound was demonstrated through multicomponent reactions involving aldehydes and pyrazoles. The reactions were completed rapidly, yielding products with high purity and efficiency. The recyclability of the catalyst was also confirmed, showcasing its potential for sustainable synthetic processes .
Comparative Analysis of Applications
Mechanism of Action
The mechanism by which 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chloro-Substituted Derivatives
Key examples include:
- 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate (CAS 138642-97-4): Molecular Formula: C₈H₅ClN₂O₂ Molecular Weight: 196.59 g/mol Solubility: Slightly soluble in water . Application: Used as a pharmaceutical intermediate.
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 138642-96-3):
Table 1: Chloro-Substituted Analogs vs. Target Compound
Methyl and Ester Derivatives
Methyl and ester derivatives highlight the impact of functional groups on physicochemical properties:
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate: Molecular Formula: C₁₁H₁₂BrN₃O₂ Application: An ethyl ester prodrug form. Esters generally exhibit higher lipophilicity than carboxylic acids, enhancing bioavailability .
- 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetic acid: Application: A derivative of zolpidem (a sedative-hypnotic drug). The methyl and acetic acid groups optimize receptor binding and metabolic stability .
Key Differences:
Heterocyclic Variants
Replacement of the pyridine ring with other heterocycles modifies electronic properties:
Comparison with Target Compound:
- The pyrimidine analog lacks the cyclopropyl group but offers a distinct electronic profile due to the additional nitrogen atom.
Cyclopropane-Containing Analogs
- 1-{Imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid (CAS 1538009-00-5): Molecular Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol Structural Note: The cyclopropane is directly attached to the imidazo ring at position 6, unlike the target compound’s position 2 substitution. This positional difference may significantly alter receptor interactions .
Research Findings and Implications
- Pharmacological Potential: Imidazo[1,2-a]pyridine derivatives are explored as kinase inhibitors, antivirals, and anticonvulsants . The cyclopropyl group in the target compound could improve metabolic stability by resisting oxidative degradation.
- Synthetic Challenges : The discontinued status of 2-cyclopropylimidazo[...]-6-carboxylic acid suggests synthetic or stability issues, warranting further investigation into alternative routes or analogs .
- Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to electrophilic targets but may reduce solubility.
- Bulky Substituents (e.g., Cyclopropyl) : Improve selectivity by fitting into hydrophobic binding pockets.
Biological Activity
2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (CPI) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of CPI's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula: CHNO
- CAS Number: 1343134-57-5
- Structure: The compound features an imidazo[1,2-a]pyridine ring with a cyclopropyl group and a carboxylic acid functional group.
CPI's biological activity is believed to stem from its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes and receptors involved in critical cellular processes. For instance, the compound has shown potential in disrupting protein geranylgeranylation, a process crucial for the proper functioning of several oncogenic proteins.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of CPI:
Case Studies
- Cytotoxicity Assay in HeLa Cells
- Inhibition of Protein Prenylation
Research Findings
Recent research has explored various aspects of CPI's biological activity:
- A study published in Frontiers in Chemistry detailed the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives, including CPI. The findings suggested that substituents at specific positions significantly influence the compound's inhibitory effects on RGGT .
- In vitro assays have shown that CPI and its derivatives can reduce the viability of multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. What are the common synthetic routes for 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid?
The synthesis typically involves cyclization reactions. For example, imidazo[1,2-a]pyridine derivatives are synthesized via condensation of 2-aminopyridine derivatives with α-haloketones or cyclopropane-containing reagents. Key steps include refluxing in polar solvents (e.g., ethanol or DMF) with catalysts like K₂CO₃. Modifications to introduce the cyclopropyl group may involve Suzuki-Miyaura coupling or direct cyclopropanation of pre-functionalized intermediates .
Q. How is the compound characterized post-synthesis?
Characterization employs nuclear magnetic resonance (NMR) for structural elucidation (e.g., H and C NMR), high-performance liquid chromatography (HPLC) for purity assessment (>90%), and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may resolve crystal structures, as seen in related imidazo[1,2-a]pyridine derivatives .
Q. What stability considerations are critical for handling this compound?
Stability is influenced by storage conditions: anhydrous forms should be kept under inert gas (N₂/Ar) at -20°C to prevent hydrolysis. Hydrate forms (e.g., 95% purity with 1–5% water content) require desiccants. Degradation studies under accelerated conditions (e.g., 40°C/75% relative humidity) can identify susceptibility to oxidation or photolysis .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s bioactivity?
Structure-activity relationship (SAR) studies suggest the cyclopropyl moiety enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative analyses with non-cyclopropyl analogs (e.g., 6-chloro or bromo derivatives) show improved binding affinity to targets like kinase enzymes, likely due to steric and electronic effects .
Q. What strategies optimize reaction yields in large-scale synthesis?
Yield optimization involves:
Q. What challenges arise in developing analytical methods for this compound?
Key challenges include:
- Low solubility : Addressed via derivatization (e.g., methyl ester formation) for HPLC analysis.
- Matrix effects : Use of internal standards (e.g., deuterated analogs) in LC-MS to improve quantification accuracy.
- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often stem from assay variability. Solutions include:
- Standardized protocols : Fixed cell lines (e.g., HEK293) and consistent incubation times.
- Orthogonal assays : Combining enzymatic inhibition assays with cellular viability tests (e.g., MTT assays).
- Meta-analysis : Cross-referencing data from analogs (e.g., 6-bromo or trifluoromethyl derivatives) to identify trends .
Q. What approaches improve solubility for in vitro assays?
Strategies include:
Q. How to design mechanistic studies for target engagement?
Mechanistic workflows involve:
- Enzyme kinetics : Michaelis-Menten analysis to determine inhibition constants (Kᵢ).
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements.
- Molecular docking : Computational models (e.g., AutoDock Vina) to predict interactions with active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
